Irinotecan Lactone Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

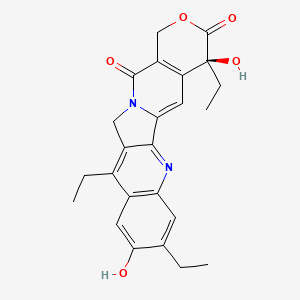

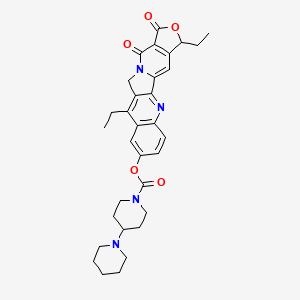

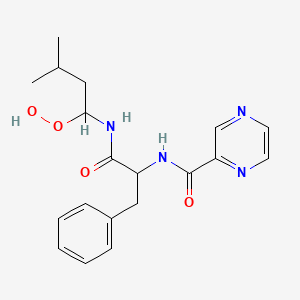

Irinotecan Lactone Impurity is a compound with the molecular formula C32H36N4O5 . It has a molecular weight of 556.7 g/mol . The IUPAC name for this compound is (5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo [10.8.0.0 2,10 .0 4,8 .0 14,19 ]icosa-1 (20),2,4 (8),12,14 (19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate .

Synthesis Analysis

Irinotecan has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38 . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .Molecular Structure Analysis

The molecular structure of Irinotecan Lactone Impurity includes a lactone ring that can be spontaneously and reversibly hydrolyzed to a carboxylate open ring form . The InChI representation of the molecule is InChI=1S/C32H36N4O5/c1-3-21-22-16-20 (40-32 (39)35-14-10-19 (11-15-35)34-12-6-5-7-13-34)8-9-25 (22)33-29-24 (21)18-36-26 (29)17-23-27 (4-2)41-31 (38)28 (23)30 (36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 .Chemical Reactions Analysis

Irinotecan hydrochloride was found to degrade significantly in oxidative and base hydrolysis and photolytic degradation conditions . A high stereo-specific liquid chromatography technique was developed and validated to evaluate and quantify Irinotecan (R-enantiomer) / Irinotecan related compound D in Irinotecan hydrochloride trihydrate API .Physical And Chemical Properties Analysis

Irinotecan is a hydrophilic compound with a large volume of distribution estimated at almost 400 L/m2 at steady state . At physiological pH, the lactone-ring of irinotecan and SN-38 can be hydrolyzed to a carboxylate isoform .Scientific Research Applications

Cancer Chemotherapy

Irinotecan is a crucial player in cancer chemotherapy and has been used in the treatment of various malignancies for many years . It is used in the treatment of solid tumors, including colorectal, pancreatic, and lung cancer .

Pharmacogenetics

The pharmacogenetics of Irinotecan is a crucial component of response to the drug . Genotyping for variants of genes responsible for Irinotecan efflux may be crucial for dosing optimization and useful for personalized treatment .

Drug Combinations

Irinotecan is often used in combination with other anticancer agents . This approach is used to enhance the effectiveness of the treatment and to overcome drug resistance .

New Formulations

New formulations of Irinotecan are being introduced to better deliver the drug and avoid potentially life-threatening side effects . These include liposomal formulations, dendrimers, and nanoparticles .

Drug Resistance Study

Irinotecan is used in research to study the mechanisms of tumor cells’ resistance to the active metabolite, ethyl-10-hydroxy-camptothecin (SN-38) .

Degradation Behavior Study

Irinotecan hydrochloride, which contains Irinotecan Lactone, has been subjected to various stress conditions to study its degradation behavior . This research is crucial for understanding the stability of the drug under different conditions .

Pharmacokinetics

The pharmacokinetics of Irinotecan is characterized by large interindividual variability . Understanding this variability can help optimize dosing and minimize side effects .

Pharmacodynamics

The pharmacodynamics of Irinotecan involves its conversion to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This conversion is a key aspect of the drug’s mechanism of action .

Safety And Hazards

Future Directions

The future of Irinotecan treatment includes the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity in tumors .

properties

IUPAC Name |

(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKLBQKGQFVIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729786 |

Source

|

| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irinotecan Lactone Impurity | |

CAS RN |

143490-53-3 |

Source

|

| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

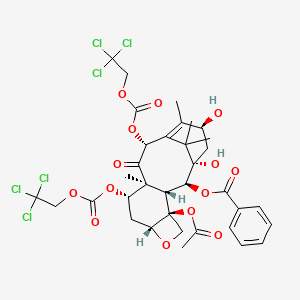

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)